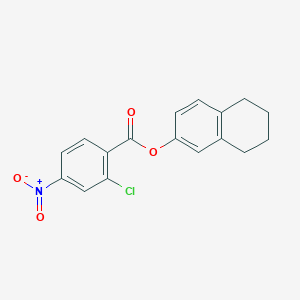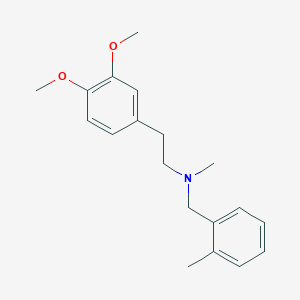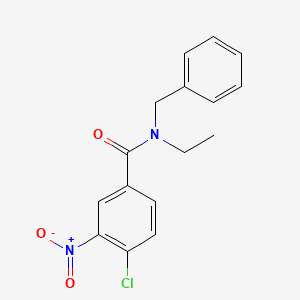
5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate, also known as TBNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and benzoic acid, and it has been synthesized using various methods. In
作用机制
5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate works by reacting with ROS, resulting in the formation of a fluorescent product that can be detected using various techniques such as microscopy or spectroscopy. The mechanism of action of 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate is based on the ability of ROS to oxidize the nitro group present in the compound, resulting in the formation of a highly fluorescent product.
Biochemical and Physiological Effects:
5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate has been shown to have various biochemical and physiological effects, including the ability to detect ROS in cells and tissues. In addition, 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate has been shown to have antioxidant properties, which can help protect cells from oxidative stress. 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate has also been shown to have anti-inflammatory effects, which can be beneficial in various pathological conditions.
实验室实验的优点和局限性
One of the main advantages of using 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate in lab experiments is its ability to detect ROS in real-time, allowing researchers to study their role in different cellular processes. 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate, including the development of new methods for synthesizing and purifying the compound. In addition, researchers can explore the use of 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate in various applications, such as in the detection of ROS in different pathological conditions. Further research is also needed to explore the potential toxicity of 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate and its effects on different cell types and tissues.
Conclusion:
In conclusion, 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have various scientific research applications, including as a fluorescent probe for the detection of ROS in cells and tissues. 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate has several advantages and limitations for lab experiments, and there are several future directions for research involving this compound.
合成方法
5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitrobenzoic acid with tetralin in the presence of a catalyst. Another method involves the reaction of 2-chloro-4-nitrobenzoic acid with tetralone in the presence of a base. Both methods result in the formation of 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate, which can be purified using various techniques such as recrystallization or column chromatography.
科学研究应用
5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. 5,6,7,8-tetrahydro-2-naphthalenyl 2-chloro-4-nitrobenzoate can be used to detect ROS in real-time, allowing researchers to study their role in different cellular processes.
属性
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-16-10-13(19(21)22)6-8-15(16)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h5-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNDJYCGRODRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)

![2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)
![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)


![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)
![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)


![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)
